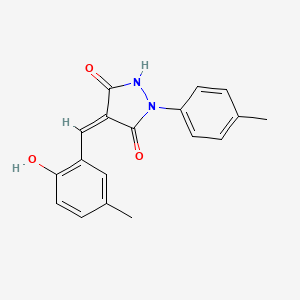![molecular formula C23H18N2O B5148230 N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide](/img/structure/B5148230.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, also known as BPTF inhibitor I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules that can inhibit the activity of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.
Mechanism of Action
The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves the inhibition of the bromodomain and PHD finger-containing transcription factor (N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide). N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide is a chromatin-remodeling factor that regulates gene expression by binding to acetylated histones and recruiting other transcription factors. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide disrupts the chromatin structure and inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to have a potent inhibitory effect on N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide activity, leading to changes in gene expression and cellular processes. In preclinical cancer models, it has been shown to induce apoptosis and suppress tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has also been shown to have neuroprotective effects by inhibiting the expression of genes that are involved in neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in lab experiments is its specificity towards N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. It has a high binding affinity for N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and does not interact with other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, and its safety and toxicity profile are not well established.
Future Directions
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research in this area. One of the key areas of research is to further understand the mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and its effects on gene expression and cellular processes. Additionally, there is a need for more preclinical studies to evaluate the efficacy and safety of the compound in various disease models. Finally, there is a need for the development of more potent and selective N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide inhibitors that can overcome the limitations of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, such as its limited solubility and toxicity profile.
Synthesis Methods
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 4-aminobenzonitrile to form 4-(4-pyridinylmethyl)benzonitrile. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base to yield N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, which is known to be overexpressed in many cancers and plays a critical role in cancer cell proliferation and survival. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to induce apoptosis and suppress tumor growth in preclinical cancer models.
properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(21-8-7-19-3-1-2-4-20(19)16-21)25-22-9-5-17(6-10-22)15-18-11-13-24-14-12-18/h1-14,16H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVUYYFTZGFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-4-nitrobenzamide hydrochloride hydrate](/img/structure/B5148155.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)


![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5148213.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5148220.png)

![ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5148227.png)
![2'-amino-7'-methyl-5-nitro-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B5148229.png)
methyl]amine](/img/structure/B5148233.png)